molecular formula C7H13NO3 B14754436 (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one

(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one

Cat. No.: B14754436
M. Wt: 159.18 g/mol
InChI Key: DQDLABREMRLREN-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that have been used in various applications, including as intermediates in organic synthesis and as pharmaceutical agents. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-2-amino-1-propanol with a suitable carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a model compound for studying enzyme interactions and stereochemistry.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
  • (4S)-3-[(2R)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one
  • (4R)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions. Compared to its stereoisomers, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-5-4-11-7(10)8(5)3-6(2)9/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

DQDLABREMRLREN-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1COC(=O)N1C[C@H](C)O

Canonical SMILES

CC1COC(=O)N1CC(C)O

Origin of Product

United States

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